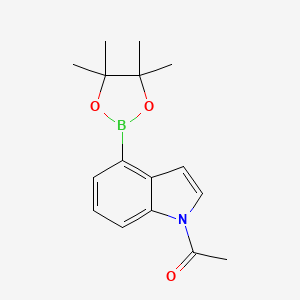

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)ethanone

Overview

Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)ethanone is a boronic ester derivative of indole. This compound is notable for its role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)ethanone typically involves the reaction of 4-bromo-1H-indole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)ethanone undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Substitution: The indole moiety can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Potassium carbonate or sodium hydroxide are often used to deprotonate the boronic ester.

Oxidizing Agents: Hydrogen peroxide or sodium perborate can be used for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Boronic Acids: Resulting from the oxidation of the boronic ester group.

Scientific Research Applications

Organic Synthesis

Carbon-Carbon Bond Formation

The compound is particularly valuable in organic synthesis as a building block for the formation of carbon-carbon bonds. It can participate in several coupling reactions, including:

- Suzuki-Miyaura Coupling : This reaction allows for the coupling of aryl or vinyl boron compounds with electrophiles to form biaryl compounds. The presence of the dioxaborolane moiety enhances the reactivity and stability of the compound during these reactions.

- Heck Reaction : The compound can also be utilized in Heck reactions to synthesize substituted alkenes from aryl halides and alkenes under palladium catalysis conditions .

Medicinal Chemistry

Anticancer Activity

Research indicates that boron-containing compounds exhibit potential anticancer properties. The mechanism often involves the disruption of microtubule formation and induction of apoptosis in cancer cells. Studies have shown that derivatives of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)ethanone can inhibit cell proliferation in various cancer cell lines. Key findings include:

- Cell Proliferation Inhibition : The compound has been tested against multiple cancer cell lines, demonstrating significant inhibition rates .

- Mechanism of Action : The anticancer activity is attributed to the compound's ability to interfere with cellular processes critical for cancer cell survival and division .

Material Science

Polymer Chemistry

In material science, the compound can be used as a precursor for synthesizing functional polymers. Its unique boron-containing structure allows for the incorporation into polymer matrices that exhibit enhanced mechanical properties and thermal stability.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful application of this compound in synthesizing complex biaryl structures through Suzuki-Miyaura coupling. The reaction conditions were optimized to achieve high yields with minimal byproducts.

Case Study 2: Anticancer Efficacy

In vitro studies on various cancer cell lines revealed that derivatives of this compound significantly reduced cell viability compared to controls. The studies highlighted its potential as a lead compound for developing new anticancer agents.

Mechanism of Action

The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)ethanone primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond, resulting in the desired biaryl product.

Comparison with Similar Compounds

Similar Compounds

- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)ethanone is unique due to its indole core, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in medicinal chemistry applications.

Biological Activity

The compound 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)ethanone is a novel indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Indole and its derivatives are known for their diverse pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a boron-containing moiety (tetramethyl-1,3,2-dioxaborolan) linked to an indole ring through an ethanone group. The presence of the boron atom may enhance its reactivity and biological interactions.

1. Anti-inflammatory Activity

Recent studies have indicated that indole derivatives exhibit significant anti-inflammatory properties. For instance, a study focused on a series of indole derivatives demonstrated their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is a crucial target for anti-inflammatory drugs. The synthesized derivatives showed promising results in reducing inflammation in vivo and in vitro models .

Table 1: Summary of Anti-inflammatory Activity

| Compound | COX-2 Inhibition (%) | IC50 (µM) |

|---|---|---|

| Indole Derivative A | 70% | 12 |

| Indole Derivative B | 65% | 15 |

| This compound | TBD | TBD |

2. Anticancer Potential

The indole scaffold has been extensively studied for its anticancer properties. Compounds like This compound are being evaluated for their ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion . Preliminary results suggest that modifications to the indole structure can enhance IDO inhibition.

Table 2: IDO Inhibition Data

| Compound | IDO IC50 (µM) | Inhibition (%) at 20 µM |

|---|---|---|

| Compound A | 25 ± 5 | 45% |

| Compound B | 30 ± 7 | 40% |

| This compound | TBD | TBD |

The biological activity of This compound is believed to stem from its ability to interact with key enzymes involved in inflammatory pathways and cancer progression. Specifically:

- COX Inhibition: The compound may inhibit COX enzymes by competing with arachidonic acid for the active site.

- IDO Inhibition: By binding to the heme iron of IDO enzymes, it may prevent the conversion of tryptophan to kynurenine, thereby modulating immune responses.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of indole derivatives similar to This compound . For example:

Study on COX Inhibition

A recent study synthesized various indole derivatives and tested them against COX enzymes. The results indicated that certain modifications led to significantly enhanced inhibitory activity compared to standard drugs .

Study on IDO Activity

In another investigation focused on IDO inhibitors derived from indole scaffolds, compounds demonstrated micromolar IC50 values against IDO in vitro and showed promising results in animal models .

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)ethanone, and how do reaction conditions influence yields?

The compound is typically synthesized via palladium- or nickel-catalyzed borylation reactions. Key methods include:

- Suzuki-Miyaura Coupling : Using Pd(OAc)₂/XPhos with aryl halides and pinacol borane in toluene at 80°C (yields ~48–75%) .

- Nickel-Catalyzed Borylation : Employing NiCl₂(dppe) with cesium fluoride in 1,4-dioxane at 60°C (yields ~65–71%) .

- Microwave-Assisted Reactions : For rapid synthesis, Ru₃(CO)₁₂ in toluene at 100°C for 15 hours achieves moderate yields (~48%) . Yields depend on catalysts (e.g., Pd vs. Ni), ligands (e.g., XPhos enhances stability), and solvent polarity. Lower temperatures (60–80°C) often improve selectivity but may prolong reaction times .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the dioxaborolane ring (δ 1.0–1.3 ppm for methyl groups) and indole protons (δ 7.0–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated 273.12 g/mol vs. observed 273.11 g/mol) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this boronate ester?

- Catalyst Screening : Compare Pd(OAc)₂/XPhos (yields ~75%) vs. Pd(dppf)Cl₂ (yields ~65%) to balance cost and efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., 1,4-dioxane) enhance boronate solubility, while toluene minimizes side reactions .

- Base Selection : Cs₂CO₃ or K₃PO₄ improves coupling efficiency by stabilizing the palladium intermediate .

- Microwave Irradiation : Reduces reaction time from 24 hours to 2–4 hours while maintaining yields >70% .

Q. What factors influence the stability of the dioxaborolane ring under acidic or basic conditions?

- Acidic Conditions : The B-O bond hydrolyzes rapidly below pH 3, requiring inert atmospheres (N₂/Ar) for reactions in aqueous media .

- Basic Conditions : Stability improves at pH 7–9, but prolonged exposure to NaOH/MeOH leads to ring-opening (observe via ¹¹B NMR) .

- Thermal Stability : Decomposition occurs above 150°C; use low-boiling solvents (e.g., THF) for reflux reactions .

Q. How should discrepancies in reported synthetic yields be addressed?

- Controlled Replication : Repeat experiments with identical catalysts (e.g., Pd(OAc)₂), solvents (toluene), and temperatures (80°C) to isolate variables .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., deborylated indole derivatives) that reduce yields .

- Catalyst Loading : Increase Pd from 2 mol% to 5 mol% if substrate steric hindrance is observed (e.g., ortho-substituted aryl halides) .

Q. What computational methods are suitable for studying this compound’s electronic properties?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict HOMO/LUMO energies and nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvent effects on boronates in toluene vs. DMSO to guide reaction design .

- TD-DFT : Correlate UV-Vis spectra (λmax ~270 nm) with electronic transitions for photostability assessments .

Q. What strategies mitigate low reactivity in borylation reactions?

- Preactivation of Boronates : Use B₂(OH)₄ with neopentyl glycol to generate more reactive intermediates .

- Ligand Screening : Bulky ligands like tricyclohexylphosphine prevent catalyst deactivation in Ni-based systems .

- Microwave-Assisted Heating : Enhances reaction rates for sterically hindered substrates (e.g., 2-substituted indoles) .

Q. Data Contradiction Analysis

Q. Why do some studies report lower yields (<50%) for nickel-catalyzed borylation?

- Oxygen Sensitivity : Nickel catalysts (e.g., NiCl₂(dppe)) degrade in the presence of trace O₂. Use rigorous Schlenk techniques for moisture-sensitive reactions .

- Substrate Purity : Impurities in aryl halides (e.g., 4-bromoacetophenone) reduce yields. Pre-purify via column chromatography .

- Temperature Gradients : Inconsistent heating (e.g., oil bath vs. microwave) leads to variable yields. Standardize equipment across trials .

Properties

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO3/c1-11(19)18-10-9-12-13(7-6-8-14(12)18)17-20-15(2,3)16(4,5)21-17/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGGFLQKONQTAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=CC=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.